N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, commonly known as DTT-061, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
DTT-061 exerts its pharmacological effects by targeting the thioredoxin system, which plays a critical role in regulating cellular redox homeostasis. DTT-061 inhibits the activity of thioredoxin reductase, an enzyme that is essential for maintaining the reduced state of thioredoxin. This leads to an accumulation of oxidized thioredoxin, which in turn inhibits the activity of various redox-sensitive proteins, ultimately resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
DTT-061 has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of viral replication. In addition, DTT-061 has been shown to induce apoptosis in cancer cells and enhance the immune response against viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DTT-061 is its high potency and selectivity for the thioredoxin system, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of DTT-061 is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of DTT-061. One area of research could focus on optimizing the pharmacokinetic properties of DTT-061 to improve its efficacy in vivo. Another potential direction could involve the development of novel formulations or delivery systems to enhance the bioavailability of DTT-061. Additionally, further studies are needed to elucidate the full range of therapeutic applications for DTT-061, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of DTT-061 involves the condensation of 4-methylbenzylamine and 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with oxalyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain DTT-061 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DTT-061 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In preclinical studies, DTT-061 has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.
Eigenschaften
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14-6-8-15(9-7-14)13-20-18(23)19(24)21-16-4-2-5-17(12-16)22-10-3-11-27(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDKZJDDWFUTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.